1-Tosyl-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1-tosyl-1H-1,2,4-triazole derivatives can be achieved through various methods. Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines allow for the efficient synthesis of polysubstituted derivatives (Wang, Lei, & Tang, 2015). Additionally, metal-free conditions using tosyl azide with primary amines and 1,3-dicarbonyl compounds have been utilized for the synthesis of 1,2,3-triazole derivatives (Guo et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole has been determined by gas phase electron diffraction, which provided detailed information on intermolecular distances and bond angles, forming the basis for understanding the structure of 1-tosyl-1H-1,2,4-triazole (Chiang & Lu, 1977).
Chemical Reactions and Properties
1-Tosyl-1H-1,2,4-triazoles participate in various chemical reactions, including transannulation reactions that convert them into different heterocycles (Chuprakov, Kwok, & Fokin, 2013). These compounds serve as precursors for the synthesis of complex molecules due to their reactive nature and ability to form diverse chemical bonds.
Scientific Research Applications
Pharmaceutical Applications : Triazole derivatives, including 1-Tosyl-1H-1,2,4-triazole, are of great importance for preparing new drugs with diverse biological activities. These compounds have been studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral agents, and for activity against several neglected diseases (Ferreira et al., 2013).
Synthesis of Polysubstituted Compounds : Research has shown that 1-tosyl 1,2,3-triazoles can be used in Rh(II)-catalyzed cycloadditions with 2H-azirines, enabling the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines (Wang, Lei, & Tang, 2015).
Enhancement of Proton Conduction : 1H-1,2,4-triazole has been reported as an active group to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes, showing stability under fuel cell operating conditions (Li et al., 2005).
Supramolecular Interactions : 1,2,3-triazoles, including derivatives of 1-Tosyl-1H-1,2,4-triazole, are utilized in supramolecular and coordination chemistry due to their diverse supramolecular interactions (Schulze & Schubert, 2014).
Antimicrobial Activity : New 1,2,4-triazole-3-thiol metronidazole derivatives have been synthesized and shown to have antiparasitic, antibacterial, and antifungal activity (Saadeh et al., 2010).
Antifungal Activity in Agriculture : Novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties have been synthesized and shown to have good fungicidal activities against various plant pathogens (Sun et al., 2013).
Energetic Materials : The amination of certain triazoles, such as 1,3,4,5-tetraamino-1,2,4-triazolium cation derivatives, can yield energetic salts with high heats of formation and detonation velocities, useful in materials science (Yocca et al., 2021).
Corrosion Inhibition : Triazole compounds, including 1-Tosyl-1H-1,2,4-triazole, have been studied for their potential in inhibiting copper corrosion, especially in chloride solutions (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-8-2-4-9(5-3-8)15(13,14)12-7-10-6-11-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWABQNSSIQCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393134 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-1H-1,2,4-triazole | |
CAS RN |
13578-51-3 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-Toluenesulfonyl)-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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